molecular formula C9H7BrO B1603608 5-(Bromomethyl)benzofuran CAS No. 188862-35-3

5-(Bromomethyl)benzofuran

Cat. No.: B1603608
CAS No.: 188862-35-3
M. Wt: 211.05 g/mol
InChI Key: JRDOVDQMUHMTLN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)benzofuran typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-methyl-3-carbethoxy-5-methoxybenzofuran using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Substitution Reactions: Formation of azides, thiocyanates, or amines.

    Oxidation Reactions: Formation of benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.

    Reduction Reactions: Formation of 5-methylbenzofuran.

Scientific Research Applications

5-(Bromomethyl)benzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Methylbenzofuran: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloromethylbenzofuran: Similar in structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.

    5-(Hydroxymethyl)benzofuran: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.

Uniqueness: 5-(Bromomethyl)benzofuran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

5-(bromomethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDOVDQMUHMTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622651
Record name 5-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188862-35-3
Record name 5-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By brominating 5-methyl-benzo[b]furan[Synth. Commun. 19, 257(1989)] with N-bromosuccinimide in carbon tetrachloride in an analogous manner to the procedure for the preparation of 5-bromomethyl-benzo[b]thiophene [J. Med. Chem. 34(1), 65(1991)] from 5-methyl-benzo[b]thiophene there was obtained 5-bromomethyl-benzo[b]furan as a light yellow solid; MS: 210, 212 (M)+.
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Synthesis routes and methods II

Procedure details

N-bromosuccinimide (5.0 mmol) was added to a solution of 2,3-dihydrobenzofuran-5-ylacetic acid (5.0 mmol) and benzoyl peroxide (10 mg) in carbon tetrachloride (100 mL) and refluxed for 3 h. The mixture was cooled to room temperature, filtered and concentrated. The product was recrystallized from ethyl acetate:hexane (2:1) to giving the title compound as a white solid. 1H NMR (CD3OD) δ 7.62 (1H, d, J=2.4 Hz), 7.52 (1H, d, J=0.8 Hz), 7.46 (1H, d, J=8.4 Hz), 7.21 (1H, dd, J=1.6, 8.4 Hz), 6.74 (1H, d, J=3.2 Hz), 3.74 (2H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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